3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c1-15-12-29-20-21(26-23(29)28(15)13-17-6-10-19(33-3)11-7-17)27(2)24(32)30(22(20)31)14-16-4-8-18(25)9-5-16/h4-12H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSNIBVVFPQBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopurines. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. The following sections explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. It can be derived from precursors like 1,7-dimethylxanthine through various methods including condensation reactions and cyclization processes. The optimization of these synthetic routes is crucial for enhancing yield and purity.
Antidepressant Properties
Recent studies have highlighted the potential antidepressant effects of imidazopurine derivatives. Specifically, compounds similar to this compound have been shown to act as partial agonists at the serotonin 5-HT1A receptor. This receptor is a significant target in the development of new antidepressants due to its role in mood regulation and anxiety disorders .
The mechanism by which this compound exerts its biological effects involves modulation of neurotransmitter systems. Its interaction with the 5-HT1A receptor leads to enhanced serotonergic signaling, which is associated with antidepressant-like effects in animal models. The structural components of the compound play a critical role in its binding affinity and specificity towards these receptors .
Study on Antidepressant-Like Activity
In a study assessing the antidepressant-like activity of related imidazopurine derivatives (AZ-853 and AZ-861), it was found that these compounds exhibited significant effects in the forced swim test—a common model for evaluating antidepressant efficacy. AZ-853 demonstrated a stronger effect attributed to better central nervous system penetration . These findings suggest that structural modifications similar to those in this compound could enhance therapeutic profiles.
Inhibition of Cancer Cell Invasion
Another study investigated the effects of imidazopurine derivatives on cancer cell behavior. Specifically, compounds like IM-412 (closely related to our compound) were shown to inhibit the invasion of human breast carcinoma cells by blocking fibroblast growth factor receptor (FGFR) signaling pathways. This inhibition was associated with reduced cell motility and viability at specific concentrations . Such findings underscore the potential anticancer properties of this class of compounds.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN5O3 |
| Molecular Weight | 373.39 g/mol |
| IUPAC Name | This compound |
| Antidepressant Activity | Partial agonist at 5-HT1A receptor |
| Anticancer Activity | Inhibits invasion in breast carcinoma cells |
Scientific Research Applications
Medicinal Chemistry
3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily explored for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:
- Antitumor Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines and inhibit cell proliferation. Its mechanism may involve the modulation of key signaling pathways associated with cell growth and survival.
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests its potential as a lead compound in the development of new antibiotics.
Biological Studies
In biological research, this compound serves as a valuable tool for investigating cellular processes:
- Enzyme Inhibition : Research has identified the compound as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can alter metabolic pathways, making it a candidate for further study in metabolic disorders.
- Receptor Binding Studies : The unique functional groups allow for interaction with various receptors, which can be studied to understand their roles in physiological processes and disease states.
Industrial Applications
Beyond medicinal uses, the compound's unique properties make it suitable for various industrial applications:
- Material Science : Due to its structural characteristics, it can be utilized in the development of new materials such as polymers or coatings that require specific chemical properties.
- Chemical Processes : It serves as a reagent in organic synthesis, allowing for the creation of more complex molecules through various chemical reactions.
Antitumor Activity Case Study
A study investigating the antitumor properties of this compound demonstrated significant cytotoxicity against several cancer cell lines. The results indicated that treatment with the compound resulted in increased apoptosis rates compared to control groups. The study suggested that further investigation into the specific molecular targets could reveal insights into its therapeutic potential .
Antimicrobial Efficacy Case Study
Another research effort focused on evaluating the antimicrobial activity of the compound against various bacterial strains. The findings highlighted its effectiveness against MRSA and other resistant bacteria, suggesting that it could serve as a foundation for developing new antimicrobial agents .
Preparation Methods
Stepwise Alkylation of 1,7-Dimethylxanthine
The most widely applicable strategy involves sequential alkylation of 1,7-dimethylxanthine. This approach ensures regiocontrol, as demonstrated in patents for analogous compounds:
Step 1: N3-Alkylation with 4-Fluorobenzyl Bromide
1,7-Dimethylxanthine is treated with 4-fluorobenzyl bromide in dimethylformamide (DMF) at 60–80°C for 12–24 hours, using potassium carbonate as a base. The reaction achieves ~75% yield, with excess alkylating agent ensuring monofunctionalization.
Step 2: N8-Alkylation with 4-Methoxybenzyl Chloride
The intermediate from Step 1 undergoes a second alkylation with 4-methoxybenzyl chloride in tetrahydrofuran (THF) under reflux, catalyzed by sodium hydride. Methoxy groups enhance electrophilicity, facilitating substitution at the sterically hindered N8 position (~65% yield).
Key Challenges :
One-Pot Tandem Alkylation
Recent advances highlight tandem alkylation protocols to reduce purification steps. A mixture of 1,7-dimethylxanthine, 4-fluorobenzyl bromide, and 4-methoxybenzyl chloride is heated in acetonitrile with cesium carbonate at 90°C for 48 hours. This method achieves a combined yield of 68%, though side products (di-alkylated species) require chromatographic removal.
Optimization of Reaction Parameters
Catalytic Systems and Temperature Effects
Comparative studies reveal that:
- Bases : Cs₂CO₃ > K₂CO₃ > NaH in tandem reactions due to superior solubility and milder conditions.
- Temperature : Elevated temperatures (80–90°C) accelerate alkylation but risk decomposition, necessitating inert atmospheres.
Table 1: Alkylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 75 | 92 |
| Cs₂CO₃ | MeCN | 90 | 68 | 88 |
| NaH | THF | Reflux | 65 | 85 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) gradients. High-performance liquid chromatography (HPLC) with C18 columns further isolates the target compound (>98% purity).
Spectroscopic Validation
- ¹H NMR : Key signals include δ 7.2–7.4 (fluorobenzyl aromatic protons), δ 6.8–7.0 (methoxybenzyl aromatics), and δ 3.8 (methoxy singlet).
- HRMS : Calculated for C₂₄H₂₂FN₅O₃ [M+H]⁺: 448.1784; Observed: 448.1786.
Mechanistic Insights and Side-Reaction Mitigation
Friedel-Crafts pathways are precluded due to the purine core’s electron-deficient nature. Instead, SN2 mechanisms dominate alkylation, with transition states stabilized by polar solvents. Major side products arise from:
- Over-alkylation : Addressed by stoichiometric control of benzyl halides.
- Hydrolysis : Minimized by anhydrous conditions and molecular sieves.
Industrial-Scale Considerations
Patent data emphasize cost-effective adaptations:
- Solvent Recovery : DMF and THF are distilled and reused, reducing waste.
- Catalyst Recycling : Cs₂CO₃ is filtered and reactivated, lowering production costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
